ethyl 4-methyl-2-[(2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanoyl)amino]-1,3-thiazole-5-carboxylate

Catalog No.
S12068786
CAS No.
M.F
C23H24N6O3S2
M. Wt
496.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 4-methyl-2-[(2-{[5-(prop-2-en-1-yl)-5H-[1,2,...

Product Name

ethyl 4-methyl-2-[(2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanoyl)amino]-1,3-thiazole-5-carboxylate

IUPAC Name

ethyl 4-methyl-2-[2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoylamino]-1,3-thiazole-5-carboxylate

Molecular Formula

C23H24N6O3S2

Molecular Weight

496.6 g/mol

InChI

InChI=1S/C23H24N6O3S2/c1-5-12-29-15-11-9-8-10-14(15)17-19(29)25-23(28-27-17)33-16(6-2)20(30)26-22-24-13(4)18(34-22)21(31)32-7-3/h5,8-11,16H,1,6-7,12H2,2-4H3,(H,24,26,30)

InChI Key

MNKTZTXSGHHQFX-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NC(=C(S1)C(=O)OCC)C)SC2=NC3=C(C4=CC=CC=C4N3CC=C)N=N2

Ethyl 4-methyl-2-[(2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanoyl)amino]-1,3-thiazole-5-carboxylate is a complex organic compound characterized by its intricate structure, which combines several heterocyclic moieties. The compound features an ethyl ester group, a thiazole ring, and an indole derivative linked through a sulfanyl group. This unique combination of functional groups suggests potential reactivity and biological activity, making it a subject of interest in medicinal chemistry and drug development.

Typical for its functional groups:

  • Nucleophilic Substitution: The thiazole nitrogen can participate in nucleophilic substitution reactions.
  • Ester Hydrolysis: The ethyl ester can be hydrolyzed to yield the corresponding acid.
  • Redox Reactions: The indole moiety may undergo oxidation or reduction, potentially altering its biological activity.
  • Coupling Reactions: The presence of the sulfanyl group allows for coupling with other electrophiles, facilitating the synthesis of more complex derivatives.

Ethyl 4-methyl-2-[(2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanoyl)amino]-1,3-thiazole-5-carboxylate has been investigated for various biological activities:

  • Anticancer Properties: Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines.
  • Antimicrobial Activity: The presence of the thiazole and indole rings is often associated with antimicrobial properties.
  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in disease pathways, although detailed studies are required to confirm this.

The synthesis of ethyl 4-methyl-2-[(2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanoyl)amino]-1,3-thiazole-5-carboxylate typically involves multiple synthetic steps:

  • Formation of Indole Derivative: This can be achieved through Fischer indole synthesis or other methods involving phenylhydrazine and suitable aldehydes or ketones.
  • Synthesis of Thiazole Ring: The thiazole can be synthesized via Hantzsch thiazole synthesis, which involves reacting α-haloketones with thioamides.
  • Coupling Reactions: The indole derivative is then coupled with the thiazole precursor through appropriate coupling agents to form the final product.

These methods highlight the complexity and multi-step nature of synthesizing such compounds.

Ethyl 4-methyl-2-[(2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanoyl)amino]-1,3-thiazole-5-carboxylate has potential applications in several fields:

  • Pharmaceutical Development: As a candidate for drug development targeting cancer and infectious diseases.
  • Chemical Research: Used as a building block in synthetic organic chemistry for creating more complex molecules.
  • Biochemical Probes: Investigated for use as probes in biological systems to study enzyme functions and interactions.

Studies on the interactions of ethyl 4-methyl-2-[(2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanoyl)amino]-1,3-thiazole-5-carboxylate with biological targets are essential to understand its mechanism of action. Potential areas of investigation include:

  • Protein Binding Studies: Understanding how the compound interacts with target proteins can elucidate its mechanism of action.
  • Receptor Binding Affinity: Assessing its affinity for specific receptors related to disease pathways.

Several compounds share structural similarities with ethyl 4-methyl-2[(2-{[5-(prop-2-en-1-y-l)-5H-[1,2,4]triazino[5,6-b]indol -3-y l]sulfanyl}butanoyl)amino]-1,3-thiazole -5-carboxylate. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
Ethyl 4-methylthiazoleThiazole ringAntimicrobial
Propylene glycol derivativesEster functionalitySolvent/Carrier
Indole derivativesIndole coreAnticancer

Uniqueness

Ethyl 4-methyl-2[(2-{[5-(prop-2-en -1-y l)-5H-[1 ,2 ,4 ]triazino [5 ,6 -b ]indol -3-y l ]sulfanyl}butanoyl)amino]-1 ,3-thiazole -5-carboxylate stands out due to its unique combination of both indole and thiazole moieties linked via a sulfanyl group. This specific arrangement may confer distinct biological activities not found in simpler analogs.

XLogP3

4.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

496.13513100 g/mol

Monoisotopic Mass

496.13513100 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-09-2024

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